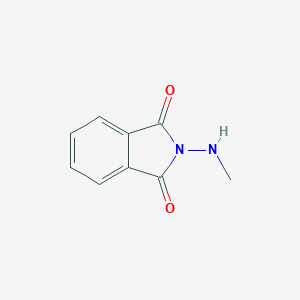
2-(Methylamino)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)isoindoline-1,3-dione is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its relevance spans from material science to medicine, serving as a building block for more complex compounds.
Synthesis Analysis
The synthesis of 2-(Methylamino)isoindoline-1,3-dione and related compounds often involves multi-step chemical processes. For instance, a method for synthesizing similar compounds involves the use of Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes, achieving efficient and selective synthesis of derivatives (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(Methylamino)isoindoline-1,3-dione has been characterized through various spectroscopic techniques and crystallography. For example, the structural analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione revealed both inter and intra-molecular hydrogen bonds stabilizing the molecular and crystal structure (Prathap et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to diverse derivatives with different properties. The reaction conditions and specific reactants can significantly influence the product's structure and, consequently, its physical and chemical properties.
Physical Properties Analysis
Physical properties such as thermal stability, optical properties, and crystal structure have been thoroughly investigated. The thermal and optical properties analysis provides insights into the compound's stability and potential applications in material science (Prathap et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-(Methylamino)isoindoline-1,3-dione derivatives have been explored through various studies. For example, vibrational spectra and electronic structure studies using DFT methods offer valuable information on intramolecular charge transfer and reactivity (Boobalan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis Techniques
2-(Methylamino)isoindoline-1,3-dione, due to its complex structure, has been the subject of various studies focused on its synthesis and structural characterization. Notable research includes the use of 1D and 2D NMR spectroscopy to confirm the structure of related isoindoline-1,3-dione derivatives. These studies highlight the significance of such compounds in the development of novel synthetic pathways and the exploration of their physical and chemical properties (Dioukhane et al., 2021). Additionally, research has demonstrated the synthesis of novel 5-substituted tetrazoles showcasing the versatility of isoindoline-1,3-dione derivatives in creating compounds with potential applications in corrosion inhibition (Aouine et al., 2011).
Green Chemistry and Environmental Applications
Isoindoline-1,3-dione derivatives are not only relevant in the field of synthetic chemistry but also in the development of green chemistry solutions. A notable study illustrates an efficient synthesis method using Water Extract of Onion Peel Ash (WEOPA), highlighting the environmental benefits and the potential for bio-waste management. This approach offers a sustainable alternative to traditional synthesis methods, emphasizing the role of isoindoline-1,3-dione derivatives in fostering eco-friendly chemical processes (Journal et al., 2019).
Material Science and Corrosion Inhibition
The applications of 2-(Methylamino)isoindoline-1,3-dione extend into material science, where its derivatives have been explored for corrosion inhibition properties. Research into novel 5-substituted tetrazoles derived from isoindoline-1,3-dione showcases their effectiveness in protecting mild steel against corrosion in acidic media. Such studies are critical for the development of more effective and environmentally friendly corrosion inhibitors (Aouine et al., 2011).
Zukünftige Richtungen
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . Another direction could be the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics .
Eigenschaften
IUPAC Name |
2-(methylamino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQDPFPFVEFSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

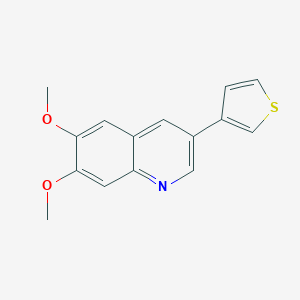
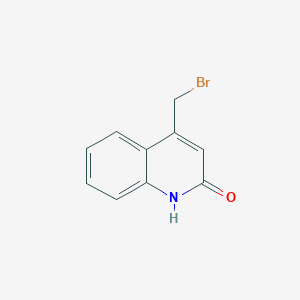
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
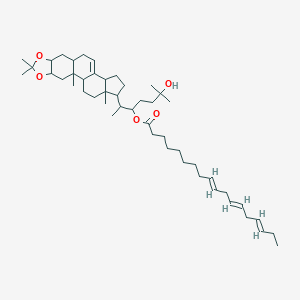
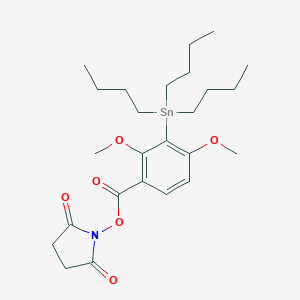
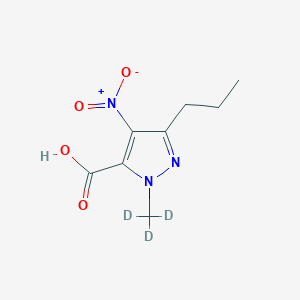

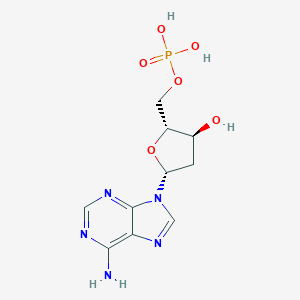
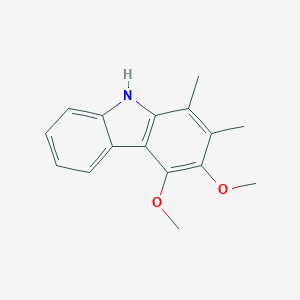
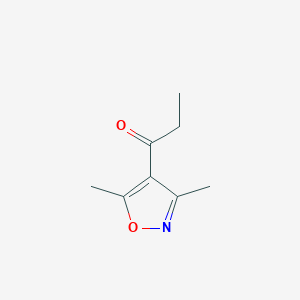
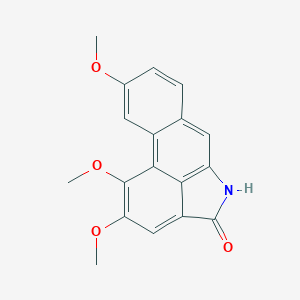
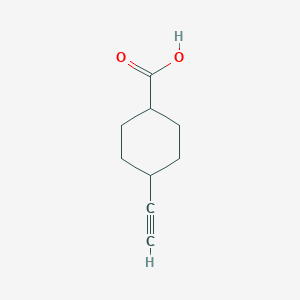
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)